Pentazocine lactate

Descripción general

Descripción

El lactato de pentazocina es un analgésico potente que se utiliza para tratar el dolor de moderado a intenso. Es el primer analgésico agonista-antagonista mixto que se comercializa. La pentazocina actúa como agonista en los receptores opioides kappa y sigma y tiene una acción antagonista débil en el receptor mu .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El lactato de pentazocina se sintetiza mediante una serie de reacciones químicas que implican la formación de la estructura benzomorfana. La síntesis normalmente implica los siguientes pasos:

Formación del núcleo benzomorfano: Esto implica la ciclización de precursores apropiados para formar el esqueleto benzomorfano.

Funcionalización: Introducción de grupos funcionales como hidroxilo y metilo al núcleo benzomorfano.

Formación de la sal de lactato: El paso final implica la reacción de pentazocina con ácido láctico para formar lactato de pentazocina.

Métodos de producción industrial

La producción industrial de lactato de pentazocina implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye:

Reactores de flujo por lotes o continuo: Estos se utilizan para llevar a cabo las reacciones químicas en condiciones controladas.

Purificación: Se emplean técnicas como la cristalización, la filtración y la cromatografía para purificar el producto final.

Control de calidad: Se realizan pruebas rigurosas para garantizar que el producto cumple con los estándares farmacéuticos.

Análisis De Reacciones Químicas

Tipos de reacciones

El lactato de pentazocina experimenta diversas reacciones químicas, entre ellas:

Oxidación: La pentazocina se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir las cetonas o los aldehídos de la molécula en alcoholes.

Sustitución: Los grupos funcionales de la pentazocina se pueden sustituir por otros grupos en condiciones apropiadas.

Reactivos y condiciones comunes

Agentes oxidantes: Permanganato de potasio, trióxido de cromo.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Reactivos de sustitución: Halógenos, agentes alquilantes.

Principales productos

Productos de oxidación: Cetonas, ácidos carboxílicos.

Productos de reducción: Alcoholes.

Productos de sustitución: Derivados halogenados o alquilados.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Chemical Structure and Mechanism of Action

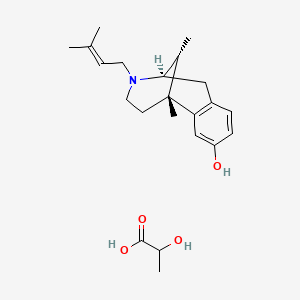

- Molecular Formula : C22H33NO4

- Molecular Weight : 375.5 g/mol

- Mechanism : Pentazocine lactate functions as an agonist at kappa and sigma receptors, contributing to its analgesic effects. Its partial antagonistic action at mu receptors differentiates it from traditional opioids, potentially reducing the risk of dependency and respiratory depression commonly associated with full agonists .

Pain Management

This compound is primarily utilized in clinical settings for pain relief. Its applications include:

- Postoperative Pain Relief : Studies have demonstrated that this compound provides effective analgesia in postoperative settings, often compared favorably against other analgesics like morphine and meperidine. A study involving hospitalized patients indicated that this compound had a higher incidence of unsatisfactory analgesic efficacy compared to morphine, suggesting that while effective, it may not be the first-line choice for all patients .

- Chronic Pain Management : Pentazocine is frequently prescribed for chronic pain conditions, particularly in patients with sickle cell disease who experience vaso-occlusive crises. Its ability to provide relief without the full agonist effects of morphine makes it a valuable option in these cases .

Intrathecal Administration

Recent research has explored the intrathecal administration of pentazocine for enhanced analgesic effects. In animal studies, it was shown that intrathecal pentazocine significantly reduced pain responses in formalin and plantar incision models when combined with neostigmine. This combination therapy exhibited synergistic effects, enhancing overall pain relief while potentially minimizing side effects associated with higher doses of individual agents .

Complications and Case Studies

While this compound is effective in pain management, its use is not without complications:

-

Injection Complications : A series of case studies highlighted complications arising from repeated injections of pentazocine, particularly in patients with sickle cell disease. These complications included skin ulceration and lymphoedema due to improper injection techniques and repeated trauma at injection sites .

Case Study Patient Details Complications Observed Case 1 31-year-old male with sickle cell disease Bilateral lower limb ulcers and lymphoedema Case 2 38-year-old female with sickle cell disease Multiple chronic ulcers and lymphoedema

These cases underscore the importance of monitoring for potential adverse effects, particularly in populations prone to frequent self-administration.

- Adverse Reactions : Clinical surveillance has reported various adverse reactions associated with this compound, including neuropsychiatric effects such as hallucinations and disorientation. These reactions were more prevalent among patients receiving this compound compared to those treated with other opioids .

Mecanismo De Acción

El lactato de pentazocina ejerce sus efectos uniéndose a los receptores opioides del sistema nervioso central. Actúa como agonista en los receptores opioides kappa y como antagonista débil en los receptores opioides mu. Esta actividad dual modula la percepción y la transmisión del dolor, lo que lleva a la analgesia. Los objetivos moleculares incluyen los receptores opioides kappa y mu, que están involucrados en la modulación de las señales de dolor .

Comparación Con Compuestos Similares

Compuestos similares

Morfina: Un agonista puro en los receptores opioides mu, utilizado para el dolor intenso.

Naloxona: Un antagonista opioide utilizado para revertir la sobredosis de opioides.

Buprenorfina: Un agonista parcial en los receptores opioides mu, utilizado para el tratamiento del dolor y la adicción a los opioides.

Unicidad

El lactato de pentazocina es único debido a sus propiedades agonista-antagonista mixtas. A diferencia de los agonistas puros como la morfina, la pentazocina tiene un efecto techo en la analgesia, lo que reduce el riesgo de sobredosis. Su acción antagonista débil en los receptores mu también la hace menos propensa a causar depresión respiratoria en comparación con otros opioides .

Actividad Biológica

Pentazocine lactate, a synthetic opioid analgesic, is primarily utilized for its pain-relieving properties. It acts on the central nervous system and has a unique pharmacological profile due to its dual action on opioid receptors. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic uses, adverse effects, and case studies highlighting its clinical implications.

This compound operates as a kappa-opioid receptor agonist and a mu-opioid receptor antagonist . This dual action allows it to provide analgesia while minimizing the risk of respiratory depression, a common side effect associated with full agonists like morphine. Specifically:

- Kappa Receptor Agonism : This activity contributes to pain relief and may produce less euphoria compared to mu agonists, potentially reducing abuse potential.

- Mu Receptor Antagonism : By weakly antagonizing mu receptors, this compound can mitigate some of the adverse effects typically seen with stronger opioids .

Pharmacokinetics

- Absorption : Well absorbed from the gastrointestinal tract.

- Half-life : Approximately 2 to 3 hours.

- Metabolism : Primarily hepatic metabolism.

- Routes of Administration : Commonly administered via intramuscular (IM) or intravenous (IV) routes .

Therapeutic Uses

This compound is indicated for:

- Moderate to Severe Pain Management : Often used post-surgery or for chronic conditions like cancer.

- Labor and Delivery Pain Relief : It serves as an analgesic option during childbirth .

Adverse Effects

While this compound is effective for pain relief, it is associated with various side effects:

- Common Side Effects : Dizziness, drowsiness, nausea, vomiting, constipation, and sweating.

- Serious Side Effects : Respiratory depression, confusion, blurred vision, low blood pressure, and allergic reactions.

- Dependence and Withdrawal : Long-term use can lead to tolerance and withdrawal symptoms upon cessation .

Case Study 1: Complications from Abuse

A 32-year-old male developed severe cutaneous complications after six years of injecting pentazocine. He experienced significant swelling and ulcers in his arms due to repeated injections. The case highlights the risks associated with non-medical use, including severe local tissue damage and potential systemic complications .

Case Study 2: Dependence in Healthcare Professionals

A 53-year-old healthcare professional abused pentazocine for over 15 years. His dependence led to significant health issues, including infections from self-administered injections. This case underscores the vulnerability of healthcare workers to substance abuse due to their access to medications .

Research Findings

A study comparing this compound with other opioids found that patients receiving pentazocine reported less satisfactory pain relief compared to those treated with morphine or meperidine. Adverse neuropsychiatric effects were more prevalent among those receiving this compound .

Additionally, another investigation into the effects of pentazocine on pyelo-ureteral activity indicated that it could influence renal function by altering motor activity in the urinary tract .

Summary Table of Biological Activity

| Property | Details |

|---|---|

| Mechanism of Action | Kappa agonist; Mu antagonist |

| Absorption | Well absorbed from GI tract |

| Half-life | 2 - 3 hours |

| Common Side Effects | Dizziness, drowsiness, nausea |

| Serious Side Effects | Respiratory depression, confusion |

| Therapeutic Uses | Pain management (post-surgery, labor) |

Propiedades

IUPAC Name |

(1R,9R,13R)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO.C3H6O3/c1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19;1-2(4)3(5)6/h5-7,12,14,18,21H,8-11H2,1-4H3;2,4H,1H3,(H,5,6)/t14-,18+,19+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLDTXPVZPRSAM-DTOXXUQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CC=C(C)C)C)C=C(C=C3)O.CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

359-83-1 (Parent) | |

| Record name | Pentazocine lactate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017146951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID101027503 | |

| Record name | Pentazocine lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17146-95-1 | |

| Record name | Pentazocine lactate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017146951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentazocine lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lactic acid, compound with (2α,6α,11R*)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-3-(3-methylbut-2-enyl)-2,6-methano-3-benzocin-8-ol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAZOCINE LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P2XIB510O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.